molecular formula C26H30IP B14308822 (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide CAS No. 110207-82-4

(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide

Cat. No.: B14308822
CAS No.: 110207-82-4
M. Wt: 500.4 g/mol
InChI Key: ZGGFRIBTVQXDTC-UHFFFAOYSA-M
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Description

(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IP. It is known for its unique structure, which includes a triphenylphosphonium group attached to a 6-methylhept-5-en-2-yl chain. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 6-methylhept-5-en-2-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Triphenylphosphine+6-Methylhept-5-en-2-yl iodide(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide\text{Triphenylphosphine} + \text{6-Methylhept-5-en-2-yl iodide} \rightarrow \text{this compound} Triphenylphosphine+6-Methylhept-5-en-2-yl iodide→(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.

Scientific Research Applications

(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with similar chemical properties but without the 6-methylhept-5-en-2-yl group.

    Triphenylphosphonium chloride: Similar structure but with a chloride ion instead of iodide.

    Triphenylphosphonium bromide: Similar structure but with a bromide ion instead of iodide.

Uniqueness

(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is unique due to the presence of the 6-methylhept-5-en-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

110207-82-4

Molecular Formula

C26H30IP

Molecular Weight

500.4 g/mol

IUPAC Name

6-methylhept-5-en-2-yl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C26H30P.HI/c1-22(2)14-13-15-23(3)27(24-16-7-4-8-17-24,25-18-9-5-10-19-25)26-20-11-6-12-21-26;/h4-12,14,16-21,23H,13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

ZGGFRIBTVQXDTC-UHFFFAOYSA-M

Canonical SMILES

CC(CCC=C(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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